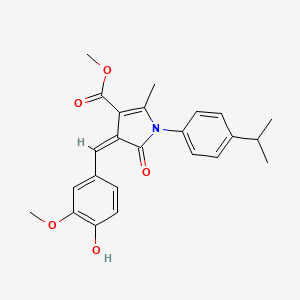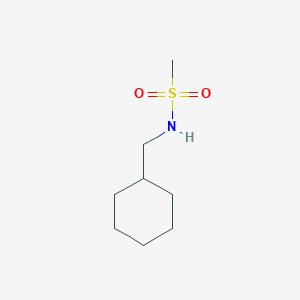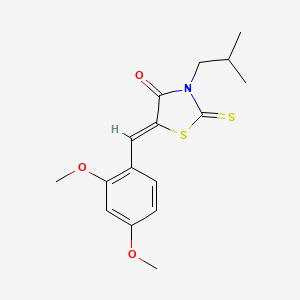
methyl 4-(4-hydroxy-3-methoxybenzylidene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
This section provides an overview of the compound's significance, focusing on its structural and functional relevance in organic chemistry. Compounds with similar structural features have been synthesized and analyzed for various applications, including as intermediates in the synthesis of more complex molecules. These compounds often contain pyrrole, pyridine, or other heterocyclic moieties, which are crucial for biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including catalytic processes and cycloaddition reactions. For example, the synthesis of methyl 4-aminopyrrole-2-carboxylates can be achieved through a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, utilizing a FeCl2/Et3N binary catalytic system (Galenko et al., 2015). This method highlights the importance of catalysis in the efficient synthesis of heterocyclic compounds.
Molecular Structure Analysis
X-ray crystallography and spectral analysis play critical roles in determining the molecular structures of synthesized compounds. The molecular structure of bibenzyl-4-yl derivatives, for example, has been elucidated using X-ray crystallography, revealing intricate details about molecular geometry and intermolecular interactions (Zugenmaier, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 4-(4-hydroxy-3-methoxybenzylidene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and related compounds have been the subject of research due to their interesting chemical properties and potential applications. For example, Poschenrieder and Stachel (1986) reported on the synthesis and properties of similar 5-benzoyltetramic acids, demonstrating the versatility in chemical synthesis of these compounds (Poschenrieder & Stachel, 1986). Additionally, Yoo et al. (1990) explored the use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, highlighting the importance of such chemical groups in synthesis (Yoo et al., 1990).
Applications in Catalysis and Synthesis
The compound's derivatives have been used in various catalytic and synthetic processes. For instance, Galenko et al. (2015) developed a simple approach for the synthesis of methyl 4-imidazolylpyrrole-2-carboxylates using a hybrid Fe(II)/Et3N relay catalysis (Galenko et al., 2015). Another study by the same group highlighted the use of metal/organo relay catalysis in synthesizing methyl 4-aminopyrrole-2-carboxylates, demonstrating the compound's role in innovative synthetic pathways (Galenko et al., 2015).
Antioxidant and Biological Activities
Research by Mastelić et al. (2008) focused on the antioxidant and biological activities of derivatives of compounds like methyl 4-(4-hydroxy-3-methoxybenzylidene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. They synthesized several derivatives and compared their antioxidative properties and biological activities, highlighting their potential in experimental treatments (Mastelić et al., 2008).
Antimicrobial Properties
A study by Hublikar et al. (2019) synthesized novel derivatives of a similar compound to evaluate their in vitro antimicrobial activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Eigenschaften
IUPAC Name |
methyl (4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-14(2)17-7-9-18(10-8-17)25-15(3)22(24(28)30-5)19(23(25)27)12-16-6-11-20(26)21(13-16)29-4/h6-14,26H,1-5H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMJTCCXJXBXKT-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC(=C(C=C2)O)OC)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=C(C=C2)O)OC)/C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4617024.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4617037.png)
![(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B4617045.png)
![4,4,8-trimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4617065.png)
![4-(2-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4617072.png)
![N~2~-(3-acetylphenyl)-N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617078.png)


![5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4617103.png)
![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)
![1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4617132.png)
![3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4617136.png)
![2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4617140.png)